Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 147849-97-6
VCID: VC16848188
InChI: InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester

CAS No.: 147849-97-6

Cat. No.: VC16848188

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester - 147849-97-6

Specification

CAS No. 147849-97-6
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate
Standard InChI InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3
Standard InChI Key UTSHPRHFOZZPRD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C)C(CC(C)C)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The IUPAC name for this compound is ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate . Its structure comprises a six-carbon backbone (hexanoate) with substituents at the 2nd, 3rd, and 5th positions:

  • A methylidene group (CH2=\text{CH}_2=) at position 2, introducing unsaturation.

  • A hydroxyl group (-OH) at position 3, enabling hydrogen bonding and reactivity.

  • A methyl branch (-CH3_3) at position 5, contributing to stereochemical complexity.

  • An ethyl ester (-OCO2_2C2_2H5_5) at the terminal carboxyl group .

The presence of both hydroxyl and methylidene groups creates opportunities for tautomerism and selective functionalization, though experimental evidence for such behavior remains undocumented.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}
Molecular Weight186.25 g/mol
CAS Registry Number147849-97-6
IUPAC NameEthyl 3-hydroxy-5-methyl-2-methylidenehexanoate

Synthesis and Applications

Flavor and Fragrance Industry

Esters with branched and unsaturated chains often exhibit fruity or floral odors. For example, ethyl 3-hydroxy-5-methylhexanoate (a related compound lacking the methylidene group) is studied for its sensory properties . The methylidene group in the target compound may enhance volatility or modify odor profiles, though sensory data are unavailable.

Pharmaceutical Intermediates

Hydroxy esters serve as precursors for prostaglandins and macrolide antibiotics. The methylidene group could facilitate Diels-Alder reactions to construct cyclic systems.

Research Findings and Biological Activity

Antimicrobial Properties

Structurally analogous esters, such as ethyl 3-hydroxyhexanoate, demonstrate moderate antimicrobial activity against Staphylococcus aureus . The methylidene group in the target compound may enhance membrane permeability, though no direct studies confirm this hypothesis.

Catalytic Modification

The hydroxyl group at position 3 is amenable to acyl transfer or oxidation. For instance, selective oxidation could yield a ketone, enabling further cyclization.

Comparative Analysis with Related Compounds

Ethyl 3-Hydroxy-5-Methylhexanoate (CAS 40309-43-1)

This analog lacks the methylidene group at position 2, resulting in a saturated backbone and lower molecular weight (174.24 g/mol) . The absence of unsaturation reduces reactivity but improves stability under storage conditions .

Table 2: Structural Comparison

FeatureTarget CompoundEthyl 3-Hydroxy-5-Methylhexanoate
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}C9H18O3\text{C}_{9}\text{H}_{18}\text{O}_{3}
Molecular Weight186.25 g/mol174.24 g/mol
UnsaturationMethylidene at C2None
CAS Number147849-97-640309-43-1

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